1,3-Diacetylpyrene

描述

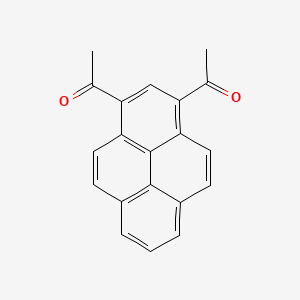

1,3-Diacetylpyrene (C₂₀H₁₄O₂) is a disubstituted pyrene derivative featuring acetyl groups at the 1- and 3-positions of the pyrene core. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its fluorescence and π-conjugated system, making its derivatives valuable in materials science, optoelectronics, and synthetic chemistry. The this compound isomer is synthesized via Friedel–Crafts acylation of pyrene with acetyl chloride, often catalyzed by Lewis acids like AlCl₃ . This reaction also yields other isomers (e.g., 1,6- and 1,8-diacetylpyrene), but the 1,3-substituted variant is particularly challenging to isolate due to steric and electronic factors .

Recent studies have identified a novel polymorph of this compound (designated 2°AP-β), which exhibits unique structural and optical properties. This polymorph forms infinite π-stacked antiparallel molecular layers, differing from previously reported packing motifs. The π-stacking distance in 2°AP-β directly correlates with its piezochromic and piezofluorochromic behavior, where applied pressure induces reversible shifts in absorption and emission spectra . Additionally, the polymorph displays a remarkable negative thermal expansion coefficient (-55.8 MK⁻¹) along the C-H···O interaction axis, a rare phenomenon in organic crystals .

属性

IUPAC Name |

1-(3-acetylpyren-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c1-11(21)17-10-18(12(2)22)16-9-7-14-5-3-4-13-6-8-15(17)20(16)19(13)14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRSWURDRQCFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535060 | |

| Record name | 1,1'-(Pyrene-1,3-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90814-79-2 | |

| Record name | 1,1'-(Pyrene-1,3-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Diacetylpyrene can be synthesized through the Friedel-Crafts acylation of pyrene. The reaction involves the use of acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane or carbon disulfide under reflux conditions. The general reaction scheme is as follows: [ \text{Pyrene} + 2 \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{this compound} + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

1,3-Diacetylpyrene undergoes various chemical reactions, including:

Oxidation: The acetyl groups can be oxidized to carboxyl groups using strong oxidizing agents like potassium permanganate.

Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the remaining positions of the pyrene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1,3-Dicarboxypyrene.

Reduction: 1,3-Dihydroxyethylpyrene.

Substitution: Depending on the electrophile, various substituted pyrene derivatives.

科学研究应用

Photophysical Properties

1,3-Diacetylpyrene exhibits unique optical properties due to its structure, which has made it a subject of interest in photonics and optoelectronics. Its ability to fluoresce makes it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's luminescent properties allow it to be used as a dopant in OLEDs, enhancing their efficiency and brightness.

- Fluorescent Probes : Its high fluorescence quantum yield makes it an excellent candidate for use as a fluorescent probe in biological imaging and sensing applications.

Synthesis of Metal-Organic Frameworks (MOFs)

Recent studies have highlighted the role of pyrene derivatives, including this compound, in the synthesis of metal-organic frameworks (MOFs). These frameworks are crucial for applications such as:

- Gas Storage and Separation : MOFs synthesized with pyrene derivatives demonstrate enhanced gas adsorption capacities, making them suitable for carbon capture and hydrogen storage.

- Catalysis : The incorporation of this compound into MOFs can improve catalytic activity due to its ability to facilitate electron transfer processes .

Biomedical Applications

The compound has also been investigated for its potential biomedical applications:

- Drug Delivery Systems : The photophysical properties of this compound enable it to be used in drug delivery systems where light-triggered release mechanisms are desirable.

- Anticancer Research : Studies indicate that pyrene derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Environmental Applications

This compound's ability to interact with various environmental pollutants has been explored:

- Detection of Polycyclic Aromatic Hydrocarbons (PAHs) : Its fluorescent properties allow for the detection of PAHs in environmental samples, aiding in pollution monitoring .

- Photocatalysis : The compound can be utilized in photocatalytic systems to degrade environmental contaminants under light irradiation.

Table 1: Summary of Applications

Case Study: Photocatalytic Degradation

A study demonstrated that this compound could effectively degrade methylene blue under UV light irradiation. The degradation efficiency was measured using spectrophotometric methods, showing a significant reduction in dye concentration over time. This highlights the compound's potential for environmental remediation applications.

作用机制

The mechanism of action of 1,3-diacetylpyrene primarily involves its ability to interact with light and emit fluorescence. The acetyl groups influence the electronic structure of the pyrene ring, leading to unique photophysical properties. These properties are exploited in various applications, such as imaging and sensing.

相似化合物的比较

Substitution Patterns and Reactivity

Pyrene derivatives are classified based on substitution regions:

- Non-K-region: Positions 1, 3, 6, 8 (most reactive in electrophilic substitution).

- K-region: Positions 4, 5, 9, 10 (less reactive but associated with carcinogenicity in PAHs) .

1,3-Diacetylpyrene belongs to the non-K-region, enabling facile electrophilic reactions. In contrast, 1,6- and 1,8-diacetylpyrene isomers, while also non-K-region derivatives, exhibit distinct steric environments due to their substitution patterns. The 1,3-isomer’s proximity of acetyl groups creates a planar molecular geometry conducive to π-stacking, whereas 1,6- and 1,8-isomers adopt skewed conformations, reducing intermolecular interactions .

Polymorphism and Crystal Engineering

The 2°AP-β polymorph of this compound is stabilized by weak C-H···O hydrogen bonds and π-π interactions. In contrast, 1,3-diphenylpyrene , a structurally analogous compound, forms herringbone-packed crystals due to bulky phenyl groups, which suppress π-stacking . This difference highlights the role of substituent size in dictating solid-state behavior.

Optical and Electronic Properties

Piezochromism and Piezofluorochromism

This compound’s 2°AP-β polymorph shows a 50 nm red shift in emission under 4.08 GPa pressure, attributed to reduced π-stacking distances (~3.2 Å at 4 GPa vs. ~3.5 Å at ambient pressure) . Similar compounds like 1-acetylpyrene lack this piezoresponsive behavior due to monomer-dominated emission.

Fluorescence Quantum Yield

The 2°AP-β polymorph exhibits enhanced fluorescence compared to its parent pyrene, a trait absent in 1,6- and 1,8-diacetylpyrene isomers. This enhancement arises from rigidification of the π-system through stacking, which reduces non-radiative decay pathways .

Thermal and Mechanical Properties

This compound’s elastic modulus (~13.6 GPa) aligns with typical organic crystals, but its anisotropic compressibility distinguishes it from similar compounds. Maximum compressibility occurs along the π-stacking direction ([100] axis), while minimal compressibility is observed along the C-H···O axis ([010] axis) .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Diacetylpyrene, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation of pyrene derivatives using acetyl chloride or acetic anhydride. Purity validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, complemented by high-performance liquid chromatography (HPLC) for quantitative impurity profiling. Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation, as demonstrated in recent polymorph studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound's electronic properties?

- Methodological Answer : Steady-state UV-Vis and fluorescence spectroscopy are primary tools for probing electronic transitions and excited-state behavior. For instance, Zwolenik et al. (2024) used UV-Vis spectroscopy to track piezochromic shifts in absorption spectra under pressure, while fluorescence spectroscopy revealed pressure-dependent emission changes (piezofluorochromism) . Raman spectroscopy further complements these by identifying pressure-induced vibrational mode alterations .

Q. How do intermolecular interactions influence this compound's crystallographic packing?

- Methodological Answer : Hirshfeld surface analysis and energy framework calculations (using software like CrystalExplorer) quantify C–H⋯O and π-π interactions. For example, the newly discovered polymorph (2AP-) exhibits infinite π-stacked columns stabilized by antiparallel molecular alignment, with interplanar distances directly linked to piezochromic behavior .

Advanced Research Questions

Q. How can researchers optimize single-crystal X-ray diffraction (SCXRD) experiments for this compound under high-pressure conditions?

- Methodological Answer :

- Sample Orientation : Align the crystal to avoid alignment of major crystallographic axes (e.g., h0l or 010 planes) with the diamond anvil cell (DAC) axis to maximize data completeness (>90% coverage for monoclinic systems) .

- Experimental Setup : Use synchrotron radiation (e.g., λ = 0.42 Å at SOLEIL beamline) with a high-opening-angle DAC (e.g., 52°) to mitigate absorption and improve resolution. Low-density silicone oil as a pressure-transmitting medium (PTM) minimizes shear stress .

- Refinement : Apply Hirshfeld atom refinement (HAR) with non-spherical scattering factors (e.g., NoSpherA2 in Olex2) to resolve anisotropic displacement parameters (ADPs) and anharmonic effects in high-pressure structures .

Q. What strategies address contradictions in structural data from high-pressure experiments?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate SCXRD results with periodic density functional theory (DFT) calculations to reconcile discrepancies in unit-cell parameters (e.g., lattice contraction under pressure) .

- Bias Mitigation : Adhere to rigorous methodological standards (e.g., proper allocation concealment in trials, blinded data analysis) to reduce overestimation of structural changes, as empirical studies link poor methodology to exaggerated effect sizes .

Q. How do polymorphic transitions in this compound affect its optoelectronic properties?

- Methodological Answer :

- Phase Characterization : Use differential scanning calorimetry (DSC) to identify phase transitions, complemented by variable-temperature SCXRD to track lattice dynamics (e.g., negative thermal expansion coefficient of −55.8 MK⁻¹ along C–H⋯O interaction axes) .

- Property Correlation : Link π-stack compression (observed via SCXRD at >1.7 GPa) to bathochromic UV-Vis shifts using time-dependent DFT (TD-DFT) to model pressure-dependent electronic transitions .

Data Analysis and Interpretation

Q. What computational tools are recommended for modeling this compound's interaction energies?

- Methodological Answer : Energy framework analysis (CrystalExplorer) visualizes interaction energies between molecular pairs, distinguishing dispersive (π-π) and electrostatic (C–H⋯O) contributions. For example, the 2AP- polymorph shows stronger dispersion energies due to antiparallel stacking, validated against experimental spectroscopic data .

Q. How can researchers ensure data completeness in high-pressure diffraction studies?

- Methodological Answer :

- Simulation-Guided Design : Use potency maps (e.g., supporting Fig. S3.1 in Zwolenik et al.) to predict data coverage based on sample orientation and Laue class.

- Redundancy Control : Collect data with redundancy >5 (e.g., via six-circle goniometers at synchrotron facilities) to enhance signal-to-noise ratios and enable robust structure solution .

Experimental Design Pitfalls

Q. What are common pitfalls in designing temperature/pressure-dependent studies of this compound?

- Methodological Answer :

- Sample Degradation : At >1.7 GPa, sample deterioration may occur (Fig. S3.3), necessitating rapid data collection or lower pressure increments.

- PTM Selection : Avoid non-hydrostatic PTMs (e.g., solid media) to prevent crystal fracture; silicone oil ensures quasi-hydrostatic conditions up to ~4 GPa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。